Mitoxantrone Mitoxantrone Mitoxantrone is a dihydroxyanthraquinone that is 1,4-dihydroxy-9,10-anthraquinone which is substituted by 6-hydroxy-1,4-diazahexyl groups at positions 5 and 8. It has a role as an antineoplastic agent and an analgesic.
An anthracenedione-derived antineoplastic agent.
Mitoxantrone is a Topoisomerase Inhibitor. The mechanism of action of mitoxantrone is as a Topoisomerase Inhibitor.
Mitoxantrone is an antineoplastic antibiotic that is used in the treatment of acute leukemia, lymphoma, and prostate and breast cancer, but also for late stage, severe multiple sclerosis. Mitoxantrone therapy is often accompanied by mild to moderate elevations in serum aminotransferase levels, but in typical doses it rarely causes clinically apparent, acute liver injury.
Mitoxantrone is an anthracenedione antibiotic with antineoplastic activity. Mitoxantrone intercalates into and crosslinks DNA, thereby disrupting DNA and RNA replication. This agent also binds to topoisomerase II, resulting in DNA strand breaks and inhibition of DNA repair. Mitoxantrone is less cardiotoxic compared to doxorubicin.
Mitoxantrone is only found in individuals that have used or taken this drug. It is an anthracenedione-derived antineoplastic agent. Mitoxantrone, a DNA-reactive agent that intercalates into deoxyribonucleic acid (DNA) through hydrogen bonding, causes crosslinks and strand breaks. Mitoxantrone also interferes with ribonucleic acid (RNA) and is a potent inhibitor of topoisomerase II, an enzyme responsible for uncoiling and repairing damaged DNA. It has a cytocidal effect on both proliferating and nonproliferating cultured human cells, suggesting lack of cell cycle phase specificity.
See also: Mitoxantrone Hydrochloride (has salt form).
Brand Name: Vulcanchem
CAS No.: 65271-80-9
VCID: VC20750023
InChI: InChI=1S/C22H28N4O6/c27-11-9-23-5-7-25-13-1-2-14(26-8-6-24-10-12-28)18-17(13)21(31)19-15(29)3-4-16(30)20(19)22(18)32/h1-4,23-30H,5-12H2
SMILES: C1=CC(=C2C(=C1NCCNCCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCCNCCO
Molecular Formula: C22H28N4O6
Molecular Weight: 444.5 g/mol

Mitoxantrone

CAS No.: 65271-80-9

Cat. No.: VC20750023

Molecular Formula: C22H28N4O6

Molecular Weight: 444.5 g/mol

* For research use only. Not for human or veterinary use.

Mitoxantrone - 65271-80-9

CAS No. 65271-80-9
Molecular Formula C22H28N4O6
Molecular Weight 444.5 g/mol
IUPAC Name 1,4-dihydroxy-5,8-bis[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione
Standard InChI InChI=1S/C22H28N4O6/c27-11-9-23-5-7-25-13-1-2-14(26-8-6-24-10-12-28)18-17(13)21(31)19-15(29)3-4-16(30)20(19)22(18)32/h1-4,23-30H,5-12H2
Standard InChI Key KKZJGLLVHKMTCM-UHFFFAOYSA-N
SMILES C1=CC(=C2C(=C1NCCNCCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCCNCCO
Canonical SMILES C1=CC(=C2C(=C1NCCNCCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCCNCCO
Colorform Blue-black solid from water ethanol
Melting Point 203-5 °C

Chemical and Physical Properties

Chemical Structure and Identification

Mitoxantrone is classified as a synthetic anthracenedione with the chemical formula C₂₂H₂₈N₄O₆ . Its chemical name is 1,4-dihydroxy-5,8-bis[{2-[(2-hydroxyethyl)amino]ethyl}-amino]-9,10-anthracenedione . The compound has a molecular weight of approximately 444.48 g/mol (monoisotopic weight: 444.200884648) . The structure features a planar anthracenedione core with two hydroxyethylaminoethylamino side chains, which are crucial for its biological activity .

Physical Properties

Mitoxantrone is characterized by its deep blue appearance in solid form and produces a blue solution when dissolved. The compound demonstrates high tissue affinity and persists in the body for extended periods—up to 272 days in some cases . It shows particular distribution affinity for thyroid tissue, liver, and heart, which partly explains its pharmacological profile and potential for cardiotoxicity .

Mechanism of Action

DNA Interaction

Mitoxantrone exerts its cytotoxic effects through multiple mechanisms centered around DNA interaction. The compound acts as a DNA-reactive agent that intercalates into deoxyribonucleic acid through hydrogen bonding, causing crosslinks and strand breaks . This intercalation process leads to DNA aggregation and compaction, inhibiting DNA synthesis . Studies have specifically demonstrated that mitoxantrone induces interstrand cross-links in DNA, a property that contributes significantly to its antineoplastic activity .

Immunomodulatory Effects

In addition to its direct cytotoxic effects, mitoxantrone demonstrates significant immunomodulatory properties that are particularly relevant to its application in multiple sclerosis treatment:

  • Suppression of proliferation in T cells, B cells, and macrophages

  • Impairment of antigen presentation processes

  • Reduction in proinflammatory cytokine secretion, including interferon gamma, TNFa, and IL-2

  • Enhancement of T-cell suppressor function

  • Inhibition of B-cell function and antibody production

  • Prevention of macrophage-mediated myelin degradation

These immunomodulatory effects provide mitoxantrone with a broader range of actions compared to other multiple sclerosis treatments such as interferon betas, as it affects multiple immune cell types and pathways simultaneously .

Pharmacokinetics

Absorption and Distribution

After intravenous administration, mitoxantrone is rapidly taken up by tissues throughout the body . The compound demonstrates a high volume of distribution, reflecting its extensive tissue penetration. Highest concentrations are typically found in the thyroid, liver, and heart tissues .

Metabolism and Elimination

Mitoxantrone undergoes slow release from tissues, contributing to its extended presence in the body. The terminal half-life of mitoxantrone ranges from 8.9 hours to 9 days, depending on the tissue compartment and individual patient factors . This prolonged half-life contributes to both its therapeutic efficacy and potential for cumulative toxicity with repeated dosing.

Therapeutic Applications

Multiple Sclerosis

Mitoxantrone received FDA approval in 2000 for the treatment of specific forms of multiple sclerosis, including:

  • Worsening relapsing-remitting multiple sclerosis

  • Secondary progressive multiple sclerosis

  • Progressive-relapsing multiple sclerosis

The drug is typically administered intravenously at a dose of 12 mg/m² every 3 months until reaching a maximum cumulative lifetime dose of 140 mg/m² . This dosing limitation was established to minimize the risk of cardiotoxicity.

Oncological Applications

Prior to its approval for multiple sclerosis, mitoxantrone received FDA approval for several oncological indications:

  • Adult acute myeloid leukemia (approved 1987)

  • Symptomatic hormone-refractory prostate cancer (approved 1996)

Additional research has demonstrated efficacy in treating:

  • Advanced breast cancer

  • Non-Hodgkin's lymphoma

  • Chronic myelogenous leukemia in blast crisis

  • Hepatic carcinoma

  • Advanced ovarian carcinoma

Limited studies have also suggested potential therapeutic activity in multiple myeloma and acute lymphoblastic leukemia .

Clinical Efficacy

Efficacy in Multiple Sclerosis

The European Mitoxantrone in Multiple Sclerosis Group (MIMS) conducted a pivotal phase III trial that supported mitoxantrone's FDA approval for multiple sclerosis. In this study, 194 patients with worsening relapsing-remitting or secondary progressive multiple sclerosis received either placebo or mitoxantrone (at doses of 5 mg/m² or 12 mg/m²) every 3 months for 24 months .

The results demonstrated significant benefits in the mitoxantrone group compared to placebo at 24 months across multiple outcome measures:

  • Change in expanded disability status scale (difference: 0.24 [95% CI 0.04-0.44]; p=0.0194)

  • Change in ambulation index (difference: 0.21 [95% CI 0.02-0.40]; p=0.0306)

  • Adjusted total number of treated relapses (difference: 0.38 [95% CI 0.18-0.59]; p=0.0002)

  • Time to first treated relapse (difference: 0.44 [95% CI 0.20-0.69]; p=0.0004)

  • Change in standardized neurological status (difference: 0.23 [95% CI 0.03-0.43]; p=0.0268)

These findings confirmed that mitoxantrone at 12 mg/m² reduced both the progression of disability and the frequency of clinical exacerbations in patients with progressive forms of multiple sclerosis.

Efficacy in Cancer Treatment

In oncological settings, mitoxantrone has demonstrated therapeutic efficacy similar to standard induction and salvage treatment regimens for several cancer types. It has proved particularly effective as an alternative to anthracycline-based regimens in:

  • Advanced breast cancer

  • Non-Hodgkin's lymphoma

  • Acute nonlymphoblastic leukemia

  • Chronic myelogenous leukemia in blast crisis

Regional therapy using mitoxantrone has shown high effectiveness in treating malignant effusions, hepatic carcinoma, and ovarian carcinoma, with the added benefit of reduced systemic adverse effects .

Study TypePatientsCardiac FindingIncidenceReference
Class III28 patientsSignificant LVEF decrease~18% (5 patients)
Class III18 patientsAsymptomatic decreased LVEF22% (4 patients)
Class III52 patientsLate development of CHF5.8% (3 patients)
Class III96 patientsAsymptomatic decreased LVEF6.3% (6 patients)
Class III48 patientsAsymptomatic LVEF <40%4.2% (2 patients)
Class III31 patientsAsymptomatic LVEF <50%12.9% (4 patients)
Class III118 patientsLVEF decrease >10%21.2% (25 patients)
Class III102 patientsAsymptomatic decreased LVEF30.4% (31 patients)

These findings led to the implementation of routine cardiac monitoring for patients receiving mitoxantrone therapy. The number needed to harm (NNH) for systolic dysfunction has been calculated at 8, highlighting the importance of vigilant cardiac surveillance .

Hematological Toxicity

Myelosuppression is another significant adverse effect of mitoxantrone treatment. Leucopenia may be dose-limiting in patients with solid tumors, while stomatitis may be dose-limiting in patients with leukemia . Other hematological effects can include thrombocytopenia and anemia, requiring regular blood count monitoring during treatment.

Therapy-Related Acute Leukemia

Post-marketing surveillance has identified therapy-related acute leukemia (TRAL) as a serious adverse effect of mitoxantrone treatment. Evidence suggests that TRAL occurs in approximately 0.8% of patients with multiple sclerosis treated with mitoxantrone . The number needed to harm for TRAL has been calculated at 123, representing a significant but less common risk compared to cardiotoxicity .

Other Adverse Effects

Additional adverse effects associated with mitoxantrone therapy include:

  • Nausea and vomiting

  • Alopecia (less severe than with anthracyclines)

  • Mucositis

  • Elevated liver enzymes

  • Blue discoloration of sclera and urine

Despite these potential adverse effects, mitoxantrone generally displays an improved tolerability profile compared with doxorubicin and other anthracyclines, although myelosuppression may occur more frequently .

Regulatory Status and Warnings

FDA Status and Black Box Warning

Following reports of decreased systolic function, heart failure, and leukemia in patients treated with mitoxantrone, the US Food and Drug Administration instituted a "black box" warning in 2005 . This warning highlights the risks of cardiotoxicity and treatment-related leukemia, emphasizing the need for careful patient selection and monitoring.

Dosing Limitations

To minimize the risk of cumulative cardiotoxicity, mitoxantrone administration is limited to a maximum lifetime dose of 140 mg/m² . This limitation requires clinicians to carefully plan treatment courses and consider alternative therapies once this threshold is approached or reached.

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